molecular formula C10H9FN4OS B2577565 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide CAS No. 886361-58-6

2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide

Cat. No.: B2577565
CAS No.: 886361-58-6
M. Wt: 252.27
InChI Key: VDYZWYKSVYFAQU-UHFFFAOYSA-N
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Description

2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide typically involves the reaction of 4-fluoroaniline with various reagents to introduce the thiazole ring and the carbohydrazide group. One common method includes the cyclization of 4-fluoroaniline with thiourea and subsequent reactions to form the desired thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide involves its interaction with specific molecular targets in biological systems. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide is unique due to the presence of both the thiazole ring and the carbohydrazide group, which confer specific chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4OS/c11-6-3-1-5(2-4-6)8-7(9(16)15-13)14-10(12)17-8/h1-4H,13H2,(H2,12,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYZWYKSVYFAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(S2)N)C(=O)NN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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